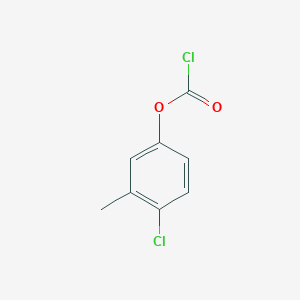
4-Chloro-3-methylphenyl chloroformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-methylphenyl chloroformate is an organic compound with the molecular formula C8H6Cl2O2. It is a derivative of phenyl chloroformate, where the phenyl group is substituted with a chlorine atom at the 4th position and a methyl group at the 3rd position. This compound is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Preparation Methods
4-Chloro-3-methylphenyl chloroformate can be synthesized through several methods. One common method involves the reaction of 4-chloro-3-methylphenol with phosgene in the presence of a base such as pyridine. The reaction is typically carried out at low temperatures to control the exothermic nature of the reaction. The general reaction scheme is as follows:
4-Chloro-3-methylphenol+Phosgene→4-Chloro-3-methylphenyl chloroformate+HCl
In industrial production, the process is scaled up, and the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
4-Chloro-3-methylphenyl chloroformate undergoes various chemical reactions, including:
-
Nucleophilic Substitution: : It reacts with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively. For example:
4-Chloro-3-methylphenyl chloroformate+Amine→Carbamate+HCl
4-Chloro-3-methylphenyl chloroformate+Alcohol→Carbonate+HCl
-
Hydrolysis: : In the presence of water, it hydrolyzes to form 4-chloro-3-methylphenol and carbon dioxide:
4-Chloro-3-methylphenyl chloroformate+H2O→4-Chloro-3-methylphenol+CO2+HCl
-
Oxidation and Reduction: : It can undergo oxidation and reduction reactions under specific conditions, although these reactions are less common compared to nucleophilic substitution.
Scientific Research Applications
4-Chloro-3-methylphenyl chloroformate has several scientific research applications:
-
Chemistry: : It is used as a reagent in organic synthesis for the preparation of various carbamates and carbonates. It is also employed in the derivatization of compounds for analytical purposes, such as gas chromatography-mass spectrometry (GC-MS) analysis .
-
Biology: : In biological research, it is used to modify biomolecules and study their interactions. For example, it can be used to label proteins and peptides for tracking and analysis.
-
Industry: : It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Chloro-3-methylphenyl chloroformate involves its reactivity with nucleophiles. The chloroformate group is highly electrophilic, making it susceptible to nucleophilic attack. When it reacts with nucleophiles such as amines or alcohols, the nucleophile attacks the carbonyl carbon, leading to the formation of carbamates or carbonates and the release of hydrochloric acid (HCl). This reactivity is utilized in various synthetic and analytical applications.
Comparison with Similar Compounds
4-Chloro-3-methylphenyl chloroformate can be compared with other chloroformates and phenyl chloroformate derivatives:
-
Methyl Chloroformate: : A simpler chloroformate with a methyl group instead of the phenyl group. It is used in similar reactions but has different reactivity and applications.
-
Phenyl Chloroformate: : The parent compound without the chlorine and methyl substitutions. It has similar reactivity but different physical and chemical properties.
-
4-Chloro-3-methylphenol: : The precursor to this compound, used in its synthesis. It has different applications and reactivity compared to the chloroformate derivative.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C8H6Cl2O2 |
|---|---|
Molecular Weight |
205.03 g/mol |
IUPAC Name |
(4-chloro-3-methylphenyl) carbonochloridate |
InChI |
InChI=1S/C8H6Cl2O2/c1-5-4-6(12-8(10)11)2-3-7(5)9/h2-4H,1H3 |
InChI Key |
RHHAUXUJHJETIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


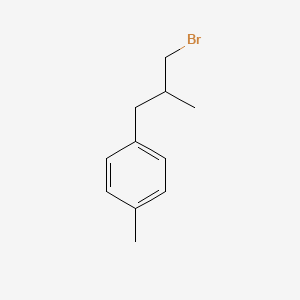

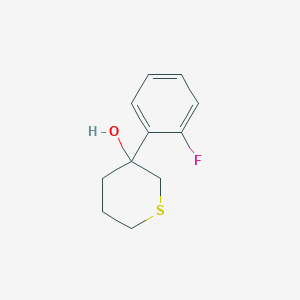
![2-[2-(Bromodifluoromethyl)-5-methyl-1H-indol-3-yl]ethan-1-amine](/img/structure/B13218327.png)


![tert-Butyl N-[4-(2-methylphenyl)-4-oxobutyl]carbamate](/img/structure/B13218352.png)
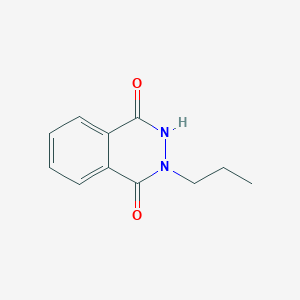
![Tert-butyl 4-[(1-aminocyclopentyl)carbonyl]piperazine-1-carboxylate](/img/structure/B13218378.png)
![5-[4-(Propan-2-yl)piperazin-1-yl]pyridine-3-carboxylic acid](/img/structure/B13218383.png)

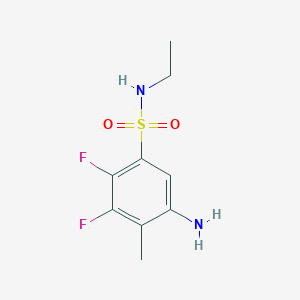
![2-Amino-6-ethoxy-5-methoxy-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13218404.png)

